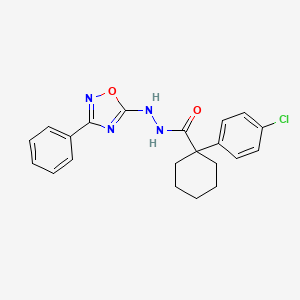![molecular formula C16H19N3O3 B7431207 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B7431207.png)
3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione is a compound with potential applications in scientific research.
作用機序
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione involves its interaction with the NMDA receptor and acetylcholinesterase. As an NMDA receptor antagonist, this compound binds to the receptor and prevents the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP). As an acetylcholinesterase inhibitor, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione are still being investigated. However, it has been reported to have neuroprotective effects in animal models of stroke and traumatic brain injury. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione in lab experiments is its selectivity for the NMDA receptor and acetylcholinesterase. This allows researchers to investigate the specific roles of these targets in various biological processes. One limitation of this compound is its low yield in the synthesis method, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for the research on 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease, stroke, and traumatic brain injury. Another direction is to explore its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further studies are needed to determine the safety and toxicity of this compound in animal models and humans.
合成法
The synthesis of 3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione involves the reaction of 4-methoxybenzylamine with diethyl malonate, followed by cyclization using triphosgene and triethylamine. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
3-[(4-Methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione has potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity, learning, and memory. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-22-12-4-2-11(3-5-12)6-19-13(20)15-7-17-9-16(15,14(19)21)10-18-8-15/h2-5,17-18H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGFFBDCLJNSMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C34CNCC3(C2=O)CNC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)-5-thiophen-2-ylfuran-2-carboxamide](/img/structure/B7431128.png)
![Tert-butyl 2-[[4-(3-carbamoylpiperidin-1-yl)phenyl]methylcarbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B7431131.png)
![1-[4-(4-hydroxybenzoyl)piperazin-1-yl]-3-(7H-purin-6-ylsulfanyl)propan-1-one](/img/structure/B7431134.png)
![5-(4-tert-butylphenyl)-N-(2-ethylsulfinylethyl)-N-[2-(methylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7431148.png)

![N-benzyl-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431173.png)
![N-(3-amino-3-oxopropyl)-2-[(4-methylnaphthalen-1-yl)sulfonylamino]-3-phenylpropanamide](/img/structure/B7431176.png)
![3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-(1-methylindol-3-yl)benzamide](/img/structure/B7431179.png)

![tert-butyl N-[(2,2-dioxo-3H-1,2lambda6,3-benzoxathiazol-6-yl)methyl]carbamate](/img/structure/B7431189.png)

![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![1-(carbamoylamino)-N-methyl-N-[1-[4-(2-methylpropyl)-1H-pyrrole-2-carbonyl]azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7431219.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)